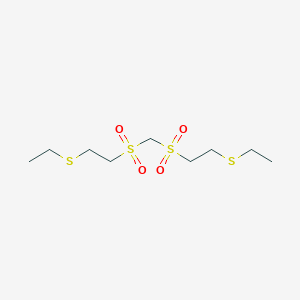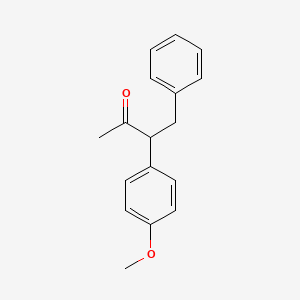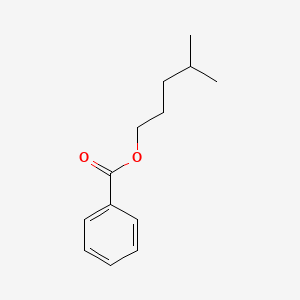
4-Methylpentyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpentyl benzoate: is an organic compound with the molecular formula C13H18O2 . It is an ester formed from the reaction of benzoic acid and 4-methylpentanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzoate group attached to a 4-methylpentyl chain, making it a member of the benzoate esters family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylpentyl benzoate can be synthesized through the esterification reaction between benzoic acid and 4-methylpentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylpentyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzoic acid and 4-methylpentanol.
Oxidation: The benzoate group can undergo oxidation reactions to form benzoic acid derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Benzoic acid and 4-methylpentanol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methylpentyl benzoate has several applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Mécanisme D'action
The mechanism of action of 4-methylpentyl benzoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing benzoic acid and 4-methylpentanol. The benzoic acid can then participate in various metabolic pathways, while 4-methylpentanol can be further metabolized or excreted. The specific molecular targets and pathways involved depend on the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Methylphenyl benzoate: An ester with a similar structure but with a phenyl group instead of a pentyl chain.
Phenyl benzoate: Another ester with a phenyl group attached to the benzoate group.
4-Methoxyphenyl benzoate: An ester with a methoxy group on the phenyl ring.
Uniqueness: 4-Methylpentyl benzoate is unique due to its specific 4-methylpentyl chain, which imparts distinct physical and chemical properties compared to other benzoate esters. Its structure allows for specific interactions in biological systems and unique applications in the fragrance industry .
Propriétés
Numéro CAS |
5444-77-9 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-methylpentyl benzoate |
InChI |
InChI=1S/C13H18O2/c1-11(2)7-6-10-15-13(14)12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3 |
Clé InChI |
UUNAMHRNRUJYDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


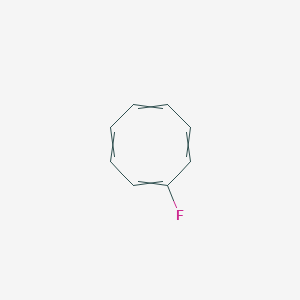

![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
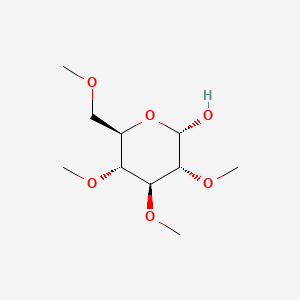
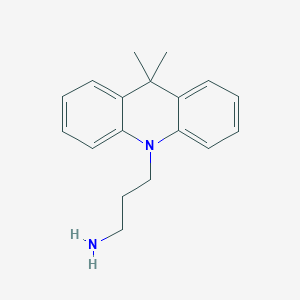


![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)

